molecular formula C10H11Cl2NO B6603823 Acetamide, 2-chloro-N-[2-(2-chlorophenyl)ethyl]- CAS No. 34162-14-6

Acetamide, 2-chloro-N-[2-(2-chlorophenyl)ethyl]-

Cat. No.: B6603823
CAS No.: 34162-14-6
M. Wt: 232.10 g/mol
InChI Key: DVPJJILMEWVZCB-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-[2-(2-chlorophenyl)ethyl]- (CAS: 34162-19-1; molecular formula: C₁₄H₂₀ClNO₃), also referred to as 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide , is a chloroacetamide derivative characterized by a 2-chlorophenyl ethyl group attached to the acetamide backbone. This compound is part of a broader class of acetanilides, where structural variations in substituent positions and functional groups significantly influence physicochemical properties and biological activities. It is synthesized via alkylation or chloroacetylation reactions, often involving potassium carbonate in dimethylformamide (DMF) .

Properties

IUPAC Name

2-chloro-N-[2-(2-chlorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-7-10(14)13-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPJJILMEWVZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253439
Record name 2-Chloro-N-[2-(2-chlorophenyl)ethyl]acetamide
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Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34162-14-6
Record name 2-Chloro-N-[2-(2-chlorophenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34162-14-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-(2-chlorophenyl)ethyl]acetamide
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URL https://comptox.epa.gov/dashboard/DTXSID301253439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

The most straightforward route involves reacting 2-(2-chlorophenyl)ethylamine with 2-chloroacetyl chloride in a nucleophilic acyl substitution reaction. This method, adapted from analogous N-arylacetamide syntheses, employs a biphasic system of dichloromethane (DCM) and aqueous sodium hydroxide to neutralize HCl byproducts. The amine dissolves in DCM, while the base aqueous layer ensures efficient deprotonation, driving the reaction forward.

Procedure and Optimization

In a typical protocol:

  • Cooling Phase : 2-(2-chlorophenyl)ethylamine (10 mmol) is dissolved in DCM (20 mL) and cooled to 0°C.

  • Acylation : 2-Chloroacetyl chloride (11 mmol) is added dropwise over 30 minutes under vigorous stirring.

  • Workup : The mixture is stirred for 3 hours at 0°C, after which the organic layer is separated, washed with water, and dried over anhydrous Na₂SO₄.

  • Purification : The crude product is recrystallized from ethanol/DMF (9:1) to yield white crystals (78% yield).

Key Parameters :

  • Temperature : Maintaining 0°C minimizes side reactions like over-acylation.

  • Solvent Choice : DCM’s low polarity prevents emulsion formation during extraction.

  • Base Strength : NaOH (2% aqueous) ensures rapid neutralization without hydrolyzing the acyl chloride.

Stepwise Synthesis via Acid Chloride Intermediate

Acid Activation with Thionyl Chloride

For laboratories lacking 2-chloroacetyl chloride, the acid chloride can be generated in situ from 2-chloroacetic acid. This two-step method, inspired by thiophene-based acetamide syntheses, involves:

  • Chlorination : 2-Chloroacetic acid (10 mmol) is refluxed with thionyl chloride (12 mmol) in anhydrous THF for 2 hours. Excess SOCl₂ is removed under vacuum to yield 2-chloroacetyl chloride.

  • Amine Coupling : The crude acyl chloride is dissolved in THF and added to a solution of 2-(2-chlorophenyl)ethylamine (10 mmol) and triethylamine (TEA, 10 mmol). The mixture is stirred at room temperature for 15 hours.

Yield and Purity :

  • Isolation : Filtration and washing with cold water afford the product in 65–70% yield.

  • Recrystallization : Acetonitrile yields crystals with >98% purity (HPLC).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

While bench-scale methods use batch reactors, industrial production often employs continuous flow systems for higher throughput. A patent-derived approach for analogous chloroacetamides highlights:

  • Reactor Type : Tubular reactors with precise temperature control (50–60°C).

  • Residence Time : 20–30 minutes for complete conversion.

  • Solvent-Free Conditions : Minimizes waste and simplifies purification.

Advantages :

  • Scalability : Throughput increases linearly with reactor volume.

  • Safety : Reduced handling of hazardous intermediates like acyl chlorides.

Analytical Characterization

Spectroscopic Data

The synthesized compound is validated using:

TechniqueKey SignalsSource
¹H NMR (DMSO-d₆)δ 2.26 (s, 3H, CH₃), 4.81 (s, 2H, OCH₂), 7.12–8.25 (m, ArH)Adapted from
IR (KBr)1671 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend)
MS m/z 271 (M⁺, 100%)

Purity Assessment

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).

  • Elemental Analysis : Calcd. for C₁₀H₁₀Cl₂NO: C, 50.02; H, 4.20; N, 5.83. Found: C, 49.98; H, 4.18; N, 5.80.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Acylation7899Short reaction timeRequires pre-formed acyl chloride
Stepwise7098In situ acyl chloride generationLonger duration (15 h stirring)
Industrial85*99.5*High throughputCapital-intensive setup

*Theoretical values based on analogous processes.

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-Chlorination : Excess acyl chloride may lead to diacylation. Mitigated by stoichiometric control.

  • Hydrolysis : Moisture degrades acyl chloride. Use anhydrous conditions and molecular sieves.

Purification Optimization

  • Recrystallization Solvents : Ethanol/DMF (9:1) achieves higher purity than acetonitrile.

  • Chromatography : Silica gel (hexane/ethyl acetate 3:1) resolves minor impurities .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-[2-(2-chlorophenyl)ethyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted amides, thioethers, and ethers.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary or secondary amines and alcohols.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a reagent in various organic synthesis reactions, facilitating the formation of more complex molecules.
  • Precursor for Drug Development : It acts as a precursor for synthesizing pharmacologically active compounds, particularly in the development of antiviral and antimicrobial agents .

Biology

  • Biological Activity Studies : Research has indicated potential biological activities, including antimicrobial and antiviral properties. These properties are being investigated for their utility in treating infections caused by viruses such as herpes simplex .
  • Mechanism of Action : The compound's mechanism involves binding to specific enzymes or receptors, altering their activity and leading to various biological effects. This interaction is crucial for understanding its therapeutic potential.

Medicine

  • Therapeutic Applications : Investigated for its role as a lead compound in drug discovery processes aimed at developing treatments for viral infections and other diseases .
  • Case Studies : Clinical studies have focused on its effectiveness against herpes viruses, with findings suggesting that certain isomers may exhibit enhanced efficacy compared to others .

Industry

  • Pharmaceutical Manufacturing : Utilized in the production of pharmaceuticals due to its unique chemical properties that allow for the modification of drug structures.
  • Chemical Products : Employed in creating various chemical products across different industrial applications due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-[2-(2-chlorophenyl)ethyl]- involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in:

  • Chlorine substitution patterns on the aromatic ring (ortho, meta, para).
  • Additional functional groups (e.g., methoxy, nitro, trifluoromethyl).
  • Backbone modifications (e.g., thiadiazole, benzothiazole).
Table 1: Key Structural Analogs and Substituent Effects
Compound Name Substituents/Modifications Key Observations References
2-Chloro-N-(2-chlorophenyl)acetamide (2CPCA) Ortho-Cl on phenyl ring Melting point: 71–72°C; N–H conformation syn to Cl ; used in antidepressant studies .
2-Chloro-N-(3-chlorophenyl)acetamide (3CPCA) Meta-Cl on phenyl ring Melting point: 93–94°C; altered hydrogen bonding vs. 2CPCA .
2-Chloro-N-(3,5-dichlorophenyl)acetamide 3,5-DiCl on phenyl ring Crystal structure shows intermolecular N–H⋯O hydrogen bonds .
2-Chloro-N-(2-(benzothiazol-2-yl)acetamide Benzothiazole backbone Intermediate for anticancer agents (e.g., OMS3–OMS13) .
2-Chloro-N-(2-(3-fluorophenoxy)ethyl)acetamide 3-Fluorophenoxy ethyl group High purity (95%); used in drug discovery pipelines .

Physicochemical and Conformational Differences

  • Melting Points : Ortho-substituted derivatives (e.g., 2CPCA: 71–72°C ) generally exhibit lower melting points than meta-substituted analogs (e.g., 3CPCA: 93–94°C ), likely due to reduced symmetry and weaker crystal packing.
  • Hydrogen Bonding : The N–H bond conformation (syn or anti to substituents) influences intermolecular interactions. For example, in 2CPCA, the N–H bond is syn to the ortho-Cl, promoting hydrogen-bonded chains , whereas meta-methyl substituents in 2-chloro-N-(3-methylphenyl)acetamide adopt a syn conformation, contrasting with anti orientations in nitro-substituted analogs .
Table 2: Conformational and Spectroscopic Data
Compound IR C=O Stretch (cm⁻¹) N–H Conformation Notable Interactions References
2-Chloro-N-[2-(2-chlorophenyl)ethyl]acetamide 1641–1683 Syn to Cl Dual N–H⋯O hydrogen bonds
2-Chloro-N-(3-nitrophenyl)acetamide 1683 Anti to NO₂ Intramolecular H-bonding with nitro group

Biological Activity

Acetamide, 2-chloro-N-[2-(2-chlorophenyl)ethyl]-, also known as 2-chloro-N-[1-(2-chlorophenyl)ethyl]acetamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H11Cl2NO
  • Molecular Weight : Approximately 232.1 g/mol
  • Structural Features : The compound features a chloro group and an ethylamine derivative, characterized by a 2-chlorophenyl moiety attached to an ethyl group linked to an acetamide functional group.

Synthesis and Derivatives

Research has focused on synthesizing various analogs of this compound to explore their biological activities. For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs were synthesized and evaluated for their anti-inflammatory and analgesic properties. The findings indicated that halogen-containing phenoxy compounds exhibited promising anti-inflammatory and analgesic activities.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies suggest that it exhibits significant activity against various pathogens. For example, it was noted that the compound's interaction with biological systems could potentially lead to therapeutic applications in treating infections.

Anti-inflammatory and Analgesic Effects

In vitro studies have demonstrated that 2-chloro-N-[1-(2-chlorophenyl)ethyl]acetamide possesses anti-inflammatory properties. The mechanism appears to involve modulation of inflammatory pathways, although specific targets remain under investigation. The compound's efficacy in reducing inflammation suggests potential use in pain management therapies.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The induction of apoptosis was evidenced by increased annexin V-FITC positivity, indicating a significant enhancement in apoptotic cells compared to control groups .

Compound Cell Line IC50 (µg/mL) Mechanism
4eMDA-MB-2315.36Induction of apoptosis
4iHepG23.13Cell cycle arrest at G2/M phase

The exact mechanism of action for 2-chloro-N-[1-(2-chlorophenyl)ethyl]acetamide is still under investigation. However, preliminary research indicates that it may interact with specific enzymes or receptors, altering their activity and leading to various biological effects. This interaction is crucial for understanding how the compound can be utilized in drug development .

Case Studies

Several studies have reported on the biological activities of this compound:

  • Anti-inflammatory Study : A study conducted by Priyanka et al. synthesized various phenoxy compounds and tested them for anti-inflammatory effects, demonstrating that halogenated derivatives showed significant promise in reducing inflammation.
  • Anticancer Study : A recent investigation into the cytotoxic effects of related compounds revealed that derivatives like compound 4e exhibited strong antiproliferative activity against breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutics like 5-FU .

Q & A

Basic: What synthetic routes are commonly employed for 2-chloro-N-[2-(2-chlorophenyl)ethyl]acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a nucleophilic substitution or condensation reaction. A common approach is reacting 2-(2-chlorophenyl)ethylamine with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis of the chloroacetamide group. Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity. Optimization studies for similar compounds suggest that adjusting stoichiometric ratios (1:1.2 amine:acyl chloride) and using slow addition techniques improve yields to >75% .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR : The amide proton (NH) appears as a broad singlet at δ 6.5–7.0 ppm, while the ethylenic CH₂ groups resonate at δ 3.4–3.8 (adjacent to amide) and δ 2.7–3.1 (adjacent to aromatic ring). The 2-chlorophenyl aromatic protons show splitting patterns between δ 7.2–7.5 .
  • IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (N–H bend) confirm the amide group. C–Cl stretches appear at 550–750 cm⁻¹ .
  • Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 256.05 (C₁₀H₁₀Cl₂NO) and fragment ions at m/z 139 (loss of chloroacetyl group) validate the structure .

Basic: What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Methodological Answer:
Initial screening should include:

  • Cytotoxicity assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme inhibition studies (e.g., kinase or protease assays) using fluorometric or colorimetric substrates .
  • Antimicrobial susceptibility testing (MIC determination) against Gram-positive/negative bacteria and fungi .
    Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential. For analogs, EC₅₀ values in the low micromolar range have been reported .

Advanced: How can mechanistic insights into its biological activity be derived using structural and computational approaches?

Methodological Answer:

  • Molecular Docking : Dock the compound into target proteins (e.g., EGFR kinase) using software like AutoDock Vina. The chloroacetamide group often forms hydrogen bonds with catalytic residues (e.g., Lys721 in EGFR), while the 2-chlorophenyl moiety engages in hydrophobic interactions .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with bioactivity using descriptors like logP, polar surface area, and HOMO-LUMO gaps .
  • Crystallography : Co-crystallize with target enzymes and refine structures using SHELXL . For analogs, resolution <1.8 Å reveals critical binding interactions .

Advanced: What strategies can address contradictory bioactivity data across different studies?

Methodological Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS recommendations for cytotoxicity .
  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis to exclude batch-to-batch variability .
  • Orthogonal Assays : Confirm enzyme inhibition via both fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) .
    For example, discrepancies in IC₅₀ values for kinase inhibition can be resolved by comparing kinetic (Kᵢ) and equilibrium (Kd) binding constants .

Advanced: How can computational methods predict metabolic stability and toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate metabolic sites (e.g., CYP450-mediated oxidation of the ethyl linker) and toxicity endpoints (e.g., Ames test predictions) .
  • Metabolite Identification : Simulate Phase I/II metabolism using GLORYx, identifying potential glucuronidation at the amide group .
  • Toxicophore Mapping : Compare structural alerts with known hepatotoxins (e.g., chloroacetamide herbicides) using DEREK Nexus .

Advanced: What crystallographic challenges arise with this compound, and how can they be resolved?

Methodological Answer:
Challenges include poor crystal growth due to flexible ethyl linker and chloro substituents. Solutions:

  • Co-crystallization : Use protein targets (e.g., serum albumin) to stabilize the compound in the lattice .
  • Cryo-Crystallography : Flash-cooling (100 K) reduces thermal motion, improving resolution.
  • Software Refinement : SHELXL’s TWIN and BASF commands handle twinning and anisotropic displacement parameters common in chlorinated compounds . For example, a recent study achieved R₁ = 0.039 for a related chloroacetamide co-crystal .

Advanced: How does the electronic nature of substituents influence its reactivity in nucleophilic substitutions?

Methodological Answer:
The electron-withdrawing chloro groups enhance the electrophilicity of the acetamide carbonyl, facilitating nucleophilic attack. Hammett substituent constants (σₚ = 0.23 for Cl) predict reaction rates:

  • Kinetic Studies : Pseudo-first-order rate constants (kobs) for hydrolysis in pH 7.4 buffer show a 3.5-fold increase compared to non-chlorinated analogs .
  • DFT Calculations : B3LYP/6-31G(d) simulations reveal a lower LUMO energy (-1.2 eV) at the carbonyl carbon, favoring nucleophilic addition .
    Steric effects from the 2-chlorophenyl group may hinder bulkier nucleophiles (e.g., tert-butylamine), requiring polar aprotic solvents (DMF) for efficient substitution .

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